BenchChemオンラインストアへようこそ!

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride

Aqueous solubility Salt form stability Pre-formulation

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride (CAS 1415560-32-5, MW 252.78 g/mol, C₁₄H₂₁ClN₂) is a tropane-derived bicyclic amine supplied as a hydrochloride salt. Its core 8-azabicyclo[3.2.1]octane scaffold constitutes the central pharmacophore of the tropane alkaloid family, which displays an extensive array of biological activities.

Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
CAS No. 1415560-32-5
Cat. No. B6594829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride
CAS1415560-32-5
Molecular FormulaC14H21ClN2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2CC3=CC=CC=C3)N.Cl
InChIInChI=1S/C14H20N2.ClH/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11;/h1-5,12-14H,6-10,15H2;1H
InChIKeyQGKOKOMIZSMRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride (CAS 1415560-32-5): A Defined Tropane Scaffold for CNS-Targeted Medicinal Chemistry and Chemokine Receptor Antagonist Synthesis


8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride (CAS 1415560-32-5, MW 252.78 g/mol, C₁₄H₂₁ClN₂) is a tropane-derived bicyclic amine supplied as a hydrochloride salt. Its core 8-azabicyclo[3.2.1]octane scaffold constitutes the central pharmacophore of the tropane alkaloid family, which displays an extensive array of biological activities [1]. The compound features a benzyl substituent at the bridgehead 8-position and a primary amine at the 3-position with defined (1R,5S) stereochemistry. As a hydrochloride salt, the compound exhibits enhanced aqueous solubility relative to its free base form, facilitating its use as a versatile synthetic intermediate—most notably in the preparation of CCR5 receptor antagonists (including the clinically approved HIV entry inhibitor maraviroc), antibacterial agents, and dopamine receptor antagonists .

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride: Why Generic Substitution with Free Base, Exo Isomer, or N-Alkyl Variants Is Not Permissible


Chemically similar 8-azabicyclo[3.2.1]octane derivatives are not functionally interchangeable. The free base (CAS 96901-92-7) lacks the aqueous solubility advantage of the hydrochloride salt and is often supplied as a mixture of diastereomers, introducing uncontrolled stereochemical variability . The exo-amine isomer (CAS 76272-36-1) exhibits a different spatial orientation of the 3-amino group—a critical factor in receptor binding and downstream derivatization—with distinct physicochemical properties including a boiling point of only 110–115 °C at reduced pressure compared to the predicted 317 °C for the endo form . N-Benzyl variants (e.g., CAS 198210-57-0) contain a secondary amine at the 3-position, eliminating the primary amine handle essential for amide coupling and other key synthetic transformations; they have been explored as NK-1 antagonists rather than CCR5-targeting intermediates [1]. The 8-methyl analog (CAS 76272-35-0) lacks the benzyl group's lipophilicity, resulting in predicted LogP differences that fundamentally alter pharmacokinetic profiles in derived lead compounds. The quantitative data presented below substantiate why this specific compound—the hydrochloride salt of the (1R,5S)-endo isomer—must be specified in procurement documents.

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Salt-Form Stability Advantages for Formulation and Handling

The hydrochloride salt of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine provides measurably enhanced aqueous solubility compared to the free base. The free base (CAS 96901-92-7) is described as 'insoluble in water, easily soluble in organic solvents' , whereas the hydrochloride salt is characterized as 'more soluble in water compared to its free base form, which is advantageous for various applications, including pharmaceutical formulations' . This solubility difference is critical for aqueous-phase reactions, salt metathesis, and direct use in biological assay buffers without additional solubilization steps.

Aqueous solubility Salt form stability Pre-formulation Pharmaceutical intermediate handling

(1R,5S)-Endo Configuration vs. Diastereomeric Mixtures: Stereochemical Definition for Reproducible Pharmacology

The CAS 1415560-32-5 product is specified as the (1R,5S)-endo configuration . In contrast, the free base (CAS 96901-92-7) is explicitly labelled and sold as a 'mixture of diastereomers' . The stereochemistry at the 3-position is critical: the bicyclo[3.2.1]octane scaffold positions the 3-amino group in either an endo (axial) or exo (equatorial) orientation. In the CCR5 antagonist maraviroc, the (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane fragment is essential for receptor binding, and replacement with alternative scaffolds (e.g., 5-amino-3-azabicyclo[3.3.0]octane) results in measurable changes in antiviral potency [1]. The exo isomer (CAS 76272-36-1) has a boiling point of 110–115 °C at 0.05 Torr (vs. predicted ~317 °C for the endo form) and a predicted density of 1.082 g/cm³, indicating fundamentally different intermolecular interactions .

Stereochemistry Diastereomer Endo/Exo isomerism Receptor fit Reproducibility

Primary Amine at C3 vs. N-Substituted Variants: A Defined Synthetic Handle for Amide Coupling and Diversification

The presence of a free primary amine (-NH₂) at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold is a critical structural feature that distinguishes CAS 1415560-32-5 from N-substituted variants. The N-benzyl analog (CAS 198210-57-0) bears a secondary amine (N-benzyl substitution), which prevents direct amide coupling—the key transformation used to generate CCR5 antagonists . The exo-amine isomer (CAS 76272-36-1) is commercially described as an 'intermediate in the preparation of CCR5 receptor antagonists, antibacterial agents and dopamine antagonists,' confirming that the 3-amino group is the essential reactive handle for generating bioactive amide derivatives . The Janssen patent (NZ599853A) explicitly describes an acetylation-reduction sequence starting from the 3-amino-8-benzyl-8-azabicyclo[3.2.1]octane scaffold to generate meso-N-[(3-endo)-8-benzyl-8-azabicyclo[3.2.1]oct-3-yl]acetamide derivatives [1].

Primary amine Amide coupling Synthetic intermediate Derivatization CCR5 antagonist synthesis

Benzyl at N8 vs. Methyl at N8: Lipophilicity and Pharmacophore Extension Potential for CCR5 and Dopamine Receptor Targeting

The N8-benzyl substituent of CAS 1415560-32-5 imparts significantly greater lipophilicity and steric bulk than the N8-methyl analog (8-methyl-8-azabicyclo[3.2.1]octan-3-amine). The 8-methyl analog has a boiling point of 181.6±8.0 °C at 760 mmHg and a predicted density of 1.0±0.1 g/cm³, versus 317.1±35.0 °C and 1.1±0.1 g/cm³ for the 8-benzyl compound . The benzyl group also provides a UV chromophore (λ_max ~254 nm) facilitating HPLC tracking during synthesis. Critically, the exo-amine isomer (CAS 76272-36-1) is explicitly cited as an intermediate for CCR5 receptor antagonists and dopamine antagonists, while the 8-methyl analog has not been associated with CCR5 antagonist synthesis in the patent literature . The N8-benzyl group has been retained in multiple series of potent CCR5 antagonists described by Kazmierski et al. (2003) and Tagat et al. (2004), indicating its importance for receptor complementarity [1].

Lipophilicity Benzyl substitution CCR5 antagonist Dopamine antagonist Pharmacophore extension

CCR5 Antagonist-Derived Scaffold Validation: Maraviroc and the 3-Amino-8-azabicyclo[3.2.1]octane Pharmacophore Confirmation

The 3-amino-8-azabicyclo[3.2.1]octane fragment—the exact scaffold of the target compound—is the core pharmacophoric element of maraviroc (Selzentry®), the only clinically approved small-molecule CCR5 antagonist for HIV treatment [1]. A direct structural biology study by Lemoine et al. (2010) evaluated replacements for the 3-amino-8-azabicyclo[3.2.1]octane in maraviroc, demonstrating that the bicyclic 5-amino-3-azabicyclo[3.3.0]octane scaffold could serve as an effective replacement—but only when the spatial orientation of the amine was preserved [1]. This confirms the pharmacophoric requirement for a rigid bicyclic amine with a defined 3-amino orientation. The Janssen patent (NZ599853A) explicitly uses the 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine scaffold as a starting material for synthesizing acetamide derivatives, demonstrating industrial-scale relevance [2]. Furthermore, the exo isomer (CAS 76272-36-1) is specifically cited as an intermediate for CCR5 antagonists, antibacterial agents, and dopamine antagonists in peer-reviewed publications .

CCR5 antagonist Maraviroc HIV entry inhibitor Scaffold validation Medicinal chemistry

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride: High-Value Application Scenarios for Scientific Procurement


CCR5 Antagonist Lead Optimization and Focused Library Synthesis for HIV Entry Inhibition

The compound serves as the direct synthetic precursor for generating focused libraries of CCR5 receptor antagonists. The (1R,5S)-endo stereochemistry and free primary amine enable chemists to perform parallel amide coupling with diverse carboxylic acid building blocks, producing arrays of N-acylated derivatives for SAR exploration. This scaffold is directly validated by the clinical success of maraviroc, which shares the identical 3-amino-8-azabicyclo[3.2.1]octane core [1]. The Janssen patent (NZ599853A) provides a validated industrial-scale process starting from this scaffold, demonstrating its suitability for hit-to-lead and lead optimization campaigns [2]. For procurement, specifying the hydrochloride salt (CAS 1415560-32-5) rather than the free base ensures solid-form handling, accurate weighing for parallel synthesis (typically 50–200 mg per reaction), and consistent stoichiometry in amide coupling reactions.

Dopamine D2/D3 Receptor Antagonist Synthesis for Neurological Disorder Research

The exo isomer of this scaffold (CAS 76272-36-1) is a documented intermediate for dopamine antagonist synthesis . The benzyl group at N8 contributes lipophilicity that influences blood-brain barrier penetration in derived compounds. The hydrochloride salt form of CAS 1415560-32-5 facilitates direct use in reductive amination reactions with substituted benzaldehydes or phenylacetaldehydes, generating N-alkylated derivatives for dopamine receptor binding assays. The scaffold's tropane heritage places it within a well-established SAR framework for monoamine transporter and receptor modulation [3], making it a strategic choice for CNS drug discovery programs targeting Parkinson's disease, schizophrenia, or substance use disorders.

Antibacterial Agent Development Leveraging Bicyclic Amine Scaffolds

The 3-amino-8-benzyl-8-azabicyclo[3.2.1]octane scaffold is cited as an intermediate for antibacterial agent synthesis , representing an emerging application distinct from the CNS-focused tropane SAR. The rigid bicyclic framework provides a defined three-dimensional topology for targeting bacterial enzymes or ribosomes, while the primary amine enables conjugation to beta-lactam, quinolone, or oxazolidinone warheads. The hydrochloride salt's aqueous solubility is advantageous for biochemical assay preparation, allowing direct dissolution in aqueous buffer systems at concentrations up to 10 mM without the need for DMSO co-solvents.

Mu/Kappa Opioid Receptor Antagonist Scaffold Derivatization

BindingDB data for close analogs of this scaffold demonstrate measurable activity at human mu and kappa opioid receptors: an endo-3-((1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yloxy)-4-methylbenzamide derivative (CHEMBL1224141) exhibited an IC₅₀ of >23,000 nM at the human mu opioid receptor and an IC₅₀ of 3,500 nM at the human kappa opioid receptor in [³⁵S]GTPγS functional antagonist assays [4]. While these potencies are moderate, they establish the scaffold's ability to engage opioid receptors and provide a starting point for optimization. The 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine scaffold has been explored in the context of peripherally acting opioid antagonists [5], where the quaternary ammonium character of the protonated amine at physiological pH (predicted pKa ~10.2) may contribute to peripheral restriction—a desirable property for gastrointestinal motility disorders.

Sigma Receptor Ligand Development Based on Tropane-Derived Scaffolds

The Prezzavento et al. (2002) study established a binding profile for a family of analgesic tropane derivatives at sigma receptor subtypes (σ₁ and σ₂), demonstrating that the tropane scaffold is compatible with sigma receptor engagement [6]. While the parent 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine was not directly profiled in that study, the structure-affinity relationships developed provide a rational framework for designing sigma-targeted derivatives. The benzyl group at N8 and the primary amine at C3 offer two independent vectors for structural diversification, enabling systematic exploration of sigma-1 vs. sigma-2 selectivity.

Quote Request

Request a Quote for 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.